1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)4-11-3-1-2-6(5-12)8(11)13/h1-3,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUSDDFSJAZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C=O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic 2,2-Difluoroethylation Using Hypervalent Iodine Reagents
One common and effective synthetic route is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents. This method allows for the transfer of the difluoroethyl group to the nitrogen atom of the pyridine ring under mild conditions, providing good regioselectivity and yields. The hypervalent iodine species act as electrophilic difluoroethyl donors, enabling the formation of the N-(2,2-difluoroethyl) bond without harsh reaction conditions.
Metal-Catalyzed Difluoroethylation in Industrial Production
For larger-scale or industrial synthesis, metal-based catalytic processes are employed to facilitate the difluoroethylation step. Transition metal catalysts, such as copper or palladium complexes, are used to activate difluoroethyl precursors (e.g., difluoroethyl halides or sulfonates) and promote their coupling with the pyridine ring. These catalytic methods offer scalability and improved control over reaction parameters, making them suitable for industrial production.
One-Pot Multicomponent Synthesis Under Solvent- and Catalyst-Free Conditions
Recent advances include the development of clean, efficient one-pot syntheses of dihydropyridine carbaldehyde derivatives using ball milling techniques. These methods involve the three-component condensation of appropriate precursors (e.g., aminomethylidene derivatives, Meldrum’s acid analogues, and alkyl halides) under solvent-free, catalyst-free conditions. The mechanical energy from ball milling promotes the formation of the dihydropyridine ring and functionalization in a single step, yielding the target compound or close analogues with high efficiency and environmental benefits.
Detailed Synthetic Route Example
A representative synthetic sequence for this compound involves the following steps:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Starting pyridine derivative with oxo and aldehyde groups | Provides the heterocyclic core | Commercial or synthesized |
| 2 | Electrophilic 2,2-difluoroethylation using hypervalent iodine reagent | Transfer of difluoroethyl group to nitrogen | Mild conditions, regioselective |
| 3 | Purification by chromatography or crystallization | Isolation of pure product | Yields typically moderate to good |
This approach avoids harsh reagents that could oxidize or reduce sensitive groups such as the aldehyde or oxo functionalities.
Reaction Conditions and Reagents
Hypervalent iodine reagents: These reagents (e.g., difluoroethylbenziodoxole derivatives) serve as electrophilic difluoroethyl donors. Their use is advantageous due to mild reaction conditions and high selectivity.
Metal catalysts: Copper(I) or palladium(0) complexes facilitate difluoroethylation via oxidative addition and reductive elimination cycles. Ligands and solvents are optimized for reactivity and selectivity.
Ball milling parameters: For solvent- and catalyst-free methods, mechanical milling frequency, time, and reactant stoichiometry are critical to maximize yields.
Alkyl halides: Used as alkylating agents in some multicomponent reactions to introduce the difluoroethyl moiety.
Chemical Reaction Analysis
The compound’s multifunctional nature allows for various chemical transformations post-synthesis:
| Reaction Type | Common Reagents | Outcome |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Aldehyde to carboxylic acid |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Oxo group to hydroxyl derivatives |
| Nucleophilic substitution | Amines, thiols under basic conditions | Substituted pyridine derivatives |
These transformations demonstrate the synthetic versatility of the compound as a building block for further functionalization.
Research Findings and Case Studies
Anticancer Activity: Derivatives of this compound have shown promising anticancer activity by inducing apoptosis in cancer cells via the JNK/MAPK signaling pathway and regulation of apoptotic proteins Bax and Bcl-2.
Enzyme Inhibition: The compound inhibits enzymes involved in tumor progression, suggesting its potential as a lead compound in anticancer drug development.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Electrophilic difluoroethylation with hypervalent iodine | Mild, selective N-difluoroethylation | High regioselectivity, mild conditions | Requires specialized iodine reagents |
| Metal-catalyzed difluoroethylation | Scalable, catalytic process | Suitable for industrial scale | Catalyst cost, reaction optimization needed |
| One-pot ball milling synthesis | Solvent- and catalyst-free, environmentally friendly | High yield, simple setup | Limited substrate scope, requires mechanical equipment |
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoroethyl group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a valuable building block for synthesizing complex organic molecules. Its unique functional groups enable chemists to create various derivatives that can be tailored for specific applications.
Medicinal Chemistry
This compound has been investigated for its potential as a bioisostere in drug design. The difluoroethyl group enhances lipophilicity and metabolic stability, which can improve the pharmacokinetic properties of lead compounds. Preliminary studies suggest that it may exhibit anticancer activity by inducing apoptosis in cancer cells through the regulation of apoptotic proteins such as Bax and Bcl-2.
The compound's biological activity has been linked to its interaction with various molecular targets. Research indicates that it may inhibit enzymes involved in tumor progression, making it a potential candidate for developing new anticancer agents .
Case Study 1: Antitumor Activity
In a study involving human breast cancer cell lines, treatment with derivatives of 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine resulted in a significant decrease in cell viability. The mechanism was associated with the activation of the JNK/MAPK signaling pathway, crucial for regulating cell death and survival.
Case Study 2: Enzyme Inhibition
Another study focused on the compound's ability to inhibit specific enzymes linked to tumor growth. The findings suggest that these compounds could serve as potential leads for developing new anticancer therapies by targeting critical enzyme pathways.
Industrial Applications
In addition to its research applications, 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine is utilized in:
- Agrochemicals: Its chemical structure allows for the development of new pesticides and herbicides.
- Materials Science: The compound's unique properties make it suitable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with various molecular targets. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological targets . The oxo and carbaldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to structurally analogous derivatives, focusing on substituent effects:
Key Observations
Substituent Size and Lipophilicity :
- The 2,2-difluoroethyl group (-CH₂CF₂) increases steric bulk compared to the difluoromethyl (-CF₂H) analog, reducing solubility in polar solvents (e.g., water) but enhancing permeability in lipid membranes .
- The hypothetical trifluoroethyl analog (-CH₂CF₃) would exhibit even greater lipophilicity (logP ~1.8), making it suitable for hydrophobic applications.
The 2,2-difluoroethyl group provides a balance between steric hindrance and electronic modulation, which may optimize binding in catalytic or biological systems.
Biological Relevance :
- Fluorinated analogs like CID 91647596 are explored as enzyme inhibitors (e.g., kinase targets) due to fluorine’s ability to mimic hydroxyl groups while resisting metabolic oxidation . The ethyl chain in the target compound could improve pharmacokinetic profiles by delaying clearance.
Synthetic Utility :
- The aldehyde group at C3 offers a reactive site for condensation or nucleophilic addition reactions. The difluoroethyl substituent may reduce undesired side reactions compared to bulkier groups (e.g., trifluoroethyl).
Biological Activity
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyridine ring with a difluoroethyl substituent, an oxo group, and an aldehyde group, which may contribute to its reactivity and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 203.15 g/mol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C8H7F2NO2 |
| Molecular Weight | 203.15 g/mol |
| CAS Number | 1340253-47-5 |
| IUPAC Name | 1-(2,2-difluoroethyl)-2-oxopyridine-3-carbaldehyde |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with cellular components. Preliminary studies suggest that this compound may act as a bioisostere in drug design, potentially improving the pharmacokinetic properties of lead compounds.
Anticancer Activity
Recent investigations have indicated that derivatives of this compound exhibit significant anticancer properties. For example, a study demonstrated that structurally related compounds inhibited the growth of various cancer cell lines by inducing apoptosis through the regulation of key apoptotic proteins such as Bax and Bcl-2 .
Case Studies
Case Study 1: Antitumor Activity
In a study involving human breast cancer cell lines, researchers found that treatment with 1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine derivatives led to a notable decrease in cell viability. The mechanism was linked to the activation of the JNK/MAPK signaling pathway, which is crucial for regulating cell death and survival .
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit enzymes involved in tumor progression. The findings suggested that these compounds could serve as potential leads for developing new anticancer agents by targeting specific enzyme pathways critical for tumor growth .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis was conducted:
Research Applications
The compound is not only significant in medicinal chemistry but also has applications in:
- Drug Design : As a bioisostere for enhancing drug properties.
- Synthetic Chemistry : As a building block for synthesizing complex organic molecules.
- Material Science : In developing new materials with unique properties due to its chemical structure.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-(2,2-difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Step 1 : Formation of the dihydropyridine core using Lewis acid catalysts (e.g., Pd(OAc)₂, PPh₃) under anhydrous conditions (toluene, 100°C, 12 h) .
- Step 2 : Difluoroethylation via nucleophilic substitution with 2,2-difluoroethyl halides, optimized with CsF in DMF at room temperature .
- Critical Factors : Solvent polarity (DMF enhances nucleophilicity), temperature control (prevents side reactions like over-alkylation), and catalyst selection (Lewis acids improve regioselectivity). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the aldehyde proton (δ 9.5–10.5 ppm) and difluoroethyl group (¹⁹F NMR: δ -120 to -140 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ = C₈H₇F₂NO₂⁺, theoretical m/z 202.0412) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for dihydropyridine derivatives .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 220°C; store at -20°C in inert atmosphere (argon) .
- Light Sensitivity : Aldehyde moiety is prone to photodegradation; use amber vials and avoid UV exposure .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous media; maintain anhydrous conditions during handling .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize the structure using Gaussian at the B3LYP/6-31G* level to identify electrophilic sites (e.g., aldehyde carbon) .
- Frontier Molecular Orbital (FMO) Analysis : Predicts nucleophilic attack sites based on LUMO localization .
- MD Simulations : Assess solvation effects (e.g., DMSO vs. THF) on reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for dihydropyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or assay-specific artifacts .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace difluoroethyl with trifluoroethyl) and retest activity .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How can regioselectivity be controlled during derivatization of the dihydropyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at C-4 to steer electrophilic substitution to C-5 .
- Catalytic Systems : Use Pd-catalyzed C–H activation for selective functionalization (e.g., Suzuki coupling at C-6) .
- Table : Comparison of regioselectivity under different conditions:
| Catalyst | Solvent | Temperature | Major Product (Position) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Toluene | 100°C | C-6 aryl | 85 |
| CuI/LiBr | THF | -40°C | C-4 alkyl | 65 |
Data Analysis & Experimental Design
Q. What analytical techniques are optimal for quantifying degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate and identify hydrolyzed aldehydes or oxidized pyridones .
- TGA-DSC : Quantify thermal decomposition thresholds (e.g., mass loss at 220°C correlates with aldehyde degradation) .
Q. How to design experiments to probe the role of the difluoroethyl group in biological activity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with -CH₂CF₃, -CH₂CH₂F, or -CH₂CH₃ and compare IC₅₀ values .
- Fluorine NMR : Track ¹⁹F chemical shift changes upon target binding to assess electronic effects .
- Free Energy Perturbation (FEP) : Simulate binding affinity differences using molecular dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
